molecular formula C7H7N3O B2643721 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1; 16082-26-1

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2643721
CAS No.: 16082-26-1; 16082-26-1
M. Wt: 149.153
InChI Key: CSVSURSIOXXMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.
BenchChem offers high-quality 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Foundational & Exploratory

Technical Deep Dive: Tautomerism and Reactivity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and finding extensive utility in kinase inhibitors (e.g., Dinaciclib), GABA-A receptor ligands, and antitubercular agents. Among its derivatives, 5-methylpyrazolo[1,5-a]pyrimidin-7-one represents a critical intermediate.

However, its utility is often complicated by prototropic tautomerism —specifically the equilibrium between the 7-oxo (lactam) and 7-hydroxy (lactim) forms. While the 7-oxo form is thermodynamically dominant in most environments, the 7-hydroxy tautomer is the requisite species for nucleophilic aromatic substitution precursors (e.g., via chlorination). Understanding this duality is not merely academic; it dictates the success of downstream functionalization and the interpretation of binding modes in biological assays.

This guide provides a definitive analysis of the structural landscape, spectroscopic identification, and synthetic manipulation of this "chameleon" scaffold.

Molecular Architecture & Numbering

To navigate the chemistry of this scaffold, precise IUPAC numbering is essential. The fusion of a 5-membered pyrazole ring and a 6-membered pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine core.

The Tautomeric Equilibrium

The molecule exists primarily in an equilibrium between two forms:

  • Tautomer A (Dominant): 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Tautomer B (Transient/Reactive): 5-methylpyrazolo[1,5-a]pyrimidin-7-ol.

Tautomers cluster_legend Structural Key Keto Tautomer A (7-oxo-4H form) Dominant in Solution/Solid Enol Tautomer B (7-hydroxy form) Reactive Intermediate Keto->Enol  K_eq << 1   Desc N4-H (Lactam) vs O-H (Lactim)

Figure 1: Tautomeric equilibrium favoring the 7-oxo-4H species.

Numbering Key:

  • N1: Pyrazole nitrogen (non-bridgehead).

  • C3a: Bridgehead carbon.

  • N4: Bridgehead nitrogen (site of protonation in Tautomer A).

  • C5: Methyl-substituted carbon.

  • C7: Carbonyl/Hydroxyl carbon.

Thermodynamic & Structural Analysis

Contrary to the intuitive aromaticity of the fully conjugated 7-hydroxy form, experimental evidence overwhelmingly supports the 7-oxo-4H tautomer as the stable species.

Crystallographic Evidence

X-ray diffraction studies of analogous systems consistently reveal a C7=O bond length of approximately 1.23 Å , characteristic of a carbonyl double bond (vs. ~1.36 Å for C–O single bonds in phenols). The N4–C3a and N4–C5 bond lengths indicate partial double bond character, consistent with amide resonance, but the proton is localized on N4.

Spectroscopic Signatures (NMR)

Nuclear Magnetic Resonance (NMR) provides the most reliable method for distinguishing these tautomers in solution (DMSO-d6).

Table 1: Diagnostic NMR Signals

Feature7-oxo-4H Tautomer (Observed)7-hydroxy Tautomer (Theoretical/Minor)

H NMR (Proton)

12.0 – 13.5 ppm
(Broad singlet, N4-H)

9.0 – 11.0 ppm (Sharp singlet, O-H)

C NMR (Carbon)

155 – 158 ppm
(Amide C=O)

> 162 ppm (Aromatic C-O)
Coupling Strong HMBC correlation between N4-H and C3a/C5No N-H correlations; O-H correlations often labile

Expert Insight: In protic solvents like MeOH or water, the N-H proton may exchange rapidly, leading to signal disappearance. Always use dry DMSO-d6 for structural validation.

Synthetic Implications: Harnessing the Tautomerism

The reactivity of 5-methylpyrazolo[1,5-a]pyrimidin-7-one is dictated by its ability to access the enol form under specific conditions.

The POCl Gateway (Chlorination)

To functionalize the C7 position (e.g., for introducing amine side chains), one must convert the unreactive amide carbonyl into a leaving group. This is achieved via reaction with phosphorus oxychloride (POCl


), often catalyzed by dimethylaniline or DMF.

Mechanism:

  • Activation: The carbonyl oxygen (acting as the nucleophile of the enol form) attacks the electrophilic phosphorus.

  • Elimination: Loss of a proton and chloride creates a phosphorodichloridate intermediate.

  • Substitution: Chloride ion attacks C7, displacing the oxygen leaving group and aromatizing the pyrimidine ring to yield 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine .

Chlorination Reactant 7-oxo-4H Tautomer Inter1 Enol Phosphate Intermediate (O-P Bond Formed) Reactant->Inter1 + POCl3 / - HCl (Shift to Enol) Product 7-Chloro Derivative (Aromatic Pyrimidine Ring) Inter1->Product + Cl- / - PO2Cl2 (Nucleophilic Subst.)

Figure 2: Mechanistic pathway for the conversion of 7-one to 7-chloro derivative.

Alkylation Selectivity
  • N-Alkylation: Under basic conditions (e.g., K

    
    CO
    
    
    
    /DMF), the deprotonated anion (ambident nucleophile) reacts preferentially at N4 (the bridgehead nitrogen) due to orbital control and maximizing amide resonance.
  • O-Alkylation: Trapping the kinetic enolate or using silver salts (Ag

    
    CO
    
    
    
    ) is typically required to force alkylation at the oxygen, yielding the alkoxypyrimidine.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This protocol utilizes the condensation of 3-aminopyrazole with ethyl acetoacetate. The regiochemistry is driven by the higher nucleophilicity of the exocyclic amine attacking the ketone carbonyl.

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (10 mmol) in glacial acetic acid (10 mL).

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Filter the precipitate, wash with water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from ethanol/DMF if necessary.

  • Validation:

    
    H NMR (400 MHz, DMSO-d6): 
    
    
    
    12.1 (br s, 1H, NH), 5.6 (s, 1H, C6-H), 2.3 (s, 3H, CH
    
    
    ).
Protocol B: Chlorination to 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine

Safety Note: POCl


 is highly corrosive and water-reactive. Perform in a fume hood.

Procedure:

  • Setup: Place 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (5 mmol) in a dry flask.

  • Reagent: Add POCl

    
     (5 mL, excess) carefully.
    
  • Catalysis (Optional): Add N,N-dimethylaniline (0.5 mL) to accelerate the reaction.

  • Reaction: Reflux at 100–110 °C for 3 hours. The suspension should become a clear solution.

  • Quenching: Remove excess POCl

    
     under reduced pressure. Pour the residue onto crushed ice (slowly!) with vigorous stirring.
    
  • Neutralization: Neutralize with saturated NaHCO

    
     solution to pH 7–8.
    
  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Result: Yellowish solid. This intermediate is reactive and should be used promptly for subsequent S

    
    Ar reactions.
    

Analytical Decision Tree

Use this logic flow to confirm the identity of your synthesized core.

DecisionTree Start Analyze 1H NMR (DMSO-d6) CheckNH Is there a broad singlet @ 12-13.5 ppm? Start->CheckNH CheckOH Is there a sharp singlet @ 9-11 ppm? CheckNH->CheckOH No ResultKeto Confirmed: 7-oxo-4H Tautomer CheckNH->ResultKeto Yes CheckOH->Start No (Check Solvent/Drying) ResultEnol Possible: 7-hydroxy Tautomer (Rare/Solvent Dependent) CheckOH->ResultEnol Yes

Figure 3: NMR-based structural elucidation logic.

References

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021.

  • Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. Journal of the Chemical Society, Perkin Transactions 2, 1996.

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 2023.

  • Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines. RSC Advances, 2012.

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992.[1]

Sources

Pyrazolo[1,5-a]pyrimidine scaffold biological activity overview

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Synthetic Pathways, and Therapeutic Applications

Executive Summary: The Purine Bioisostere

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its planar, aromatic, bicyclic architecture acts as a robust bioisostere of the purine ring system (adenine/guanine), allowing it to interact promiscuously yet tunably with ATP-binding pockets of kinases and nucleotide-binding sites of receptors.

Unlike the ubiquitous quinazoline or indole scaffolds, the pyrazolo[1,5-a]pyrimidine core offers unique vector positioning for substituents at C3, C5, and C7, enabling precise modulation of lipophilicity (LogP) and metabolic stability without disrupting the critical hydrogen-bonding motifs required for target engagement. This guide dissects the scaffold's utility across oncology (Kinase inhibition), neuroscience (GABAergic modulation), and emerging anti-infective applications.

Structural Basis & Chemical Space

Bioisosterism and Binding Geometry

The scaffold functions primarily by mimicking the adenine ring of ATP.

  • N1 and N4 Nitrogens: Serve as critical hydrogen bond acceptors.

  • C3 and C7 Positions: Allow for the introduction of solubilizing groups or hydrophobic moieties to access the "back pocket" of kinase enzymes (gatekeeper residues).

  • C5 Position: Often utilized to fine-tune electronic properties or improve pharmacokinetic profiles (e.g., reducing clearance).

Synthetic Accessibility

The construction of this scaffold is thermodynamically favored and chemically versatile. The most robust industrial route involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles.

Diagram 1: General Synthetic Workflow

The following diagram outlines the regioselective condensation pathway, a critical decision point in library synthesis.

SynthesisWorkflow cluster_regio Regiocontrol Factors Reactant1 3(5)-Aminopyrazole (Nucleophile) Intermediate Schiff Base / Enamine Intermediate Reactant1->Intermediate Nucleophilic Attack (Exocyclic NH2) Reactant2 1,3-Dielectrophile (e.g., 1,3-Diketone, Enaminone) Reactant2->Intermediate Cyclization Cyclodehydration (Acid/Base Catalysis) Intermediate->Cyclization Ring Closure (Endocyclic N) Product Pyrazolo[1,5-a]pyrimidine Scaffold Cyclization->Product -H2O / Regioselective Factor1 Steric Bulk of R-groups Factor1->Intermediate Factor2 Solvent Polarity (AcOH vs EtOH)

Caption: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines via condensation of aminopyrazoles with 1,3-dielectrophiles.

Therapeutic Areas & SAR Analysis

Oncology: Kinase Inhibition

This is the dominant application of the scaffold. The core structure anchors the molecule in the ATP-binding cleft, while substituents determine selectivity between kinase families (e.g., CDKs vs. VEGFR).

Key Drug Examples:

  • Dinaciclib: A potent CDK1/2/5/9 inhibitor. The pyrazolo[1,5-a]pyrimidine core is essential for its high affinity compared to earlier flavopiridol analogs.

  • Repotrectinib (TPX-0005): A macrocyclic kinase inhibitor targeting ROS1 and TRK. The macrocyclization connects the C3 and C5 positions, creating a rigid conformation that overcomes resistance mutations (e.g., solvent-front mutations).

Table 1: SAR Trends in Kinase Inhibitors

PositionSubstituent TypeBiological EffectMechanistic Rationale
C3 Aryl / HeteroarylPotency Driver Occupies the hydrophobic pocket; forms

-stacking interactions with the gatekeeper residue.
C7 Amine / AnilineH-Bond Donor Provides crucial H-bond to the hinge region backbone (e.g., Leu83 in CDK2).
C5 Small Alkyl / HSteric Fit Large groups here often clash with the ribose-binding pocket; small groups maintain planarity.
N1 Lone PairH-Bond Acceptor Interacts with the hinge region NH; critical for ATP-mimicry.
Neuroscience: GABA-A Receptor Modulation

The scaffold is a proven sedative-hypnotic pharmacophore, distinct from benzodiazepines but acting on the same receptor complex.

  • Zaleplon (Sonata):

    • Target: GABA-A receptor (

      
       subunit selective).
      
    • Mechanism: Positive Allosteric Modulator (PAM).[2]

    • Advantage: The pyrazolo[1,5-a]pyrimidine core confers high selectivity for the

      
       subunit over 
      
      
      
      , resulting in sedation without significant anxiolytic or muscle-relaxant side effects (which are linked to
      
      
      ). Rapid elimination prevents "hangover" effects.
Emerging: Anti-Infectives

Recent studies (2024-2025) highlight the scaffold's utility in:

  • Antiviral (AAK1 Inhibitors): Inhibiting Adaptor-associated kinase 1 (AAK1) disrupts clathrin-mediated endocytosis, preventing viral entry (e.g., Hepatitis C, Dengue).

  • Antibacterial (MurA Inhibitors): Targeting the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), essential for bacterial cell wall synthesis.[3]

Mechanism of Action: Kinase Binding Mode

To design effective inhibitors, one must visualize the binding topology. The diagram below illustrates the consensus binding mode of a C3/C7-substituted pyrazolo[1,5-a]pyrimidine within a generic kinase ATP pocket.

Diagram 2: ATP-Competitive Binding Topology

BindingMode Hinge Hinge Region (Glu-Leu-Asp) Gatekeeper Gatekeeper Residue (Hydrophobic Control) RibosePocket Ribose Binding Pocket (Solvent Exposed) Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold->RibosePocket C5 Vector Orientation N1 N1 (Acceptor) C7_Sub C7-Substituent (Donor) C3_Sub C3-Substituent (Hydrophobic) N1->Hinge H-Bond (Acceptor) C7_Sub->Hinge H-Bond (Donor) C3_Sub->Gatekeeper Van der Waals / Pi-Stacking

Caption: Consensus binding mode showing the critical "Hinge Binder" motif (N1/C7) and "Gatekeeper" interaction (C3).

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine

Rationale: This protocol uses a condensation reaction.[4][5][6] Acetic acid is chosen as the solvent to protonate the carbonyl oxygen of the electrophile, enhancing nucleophilic attack by the exocyclic amine of the pyrazole.

Materials:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[7]

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 mmol of 3-amino-4-cyanopyrazole in 10 mL of glacial acetic acid.

  • Addition: Add 5.5 mmol (1.1 equiv) of acetylacetone dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amine spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of ice-cold water.

  • Isolation: A precipitate should form immediately. Stir for 15 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of the pyrazole NH signal and the appearance of the pyrimidine ring protons.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: A FRET (Fluorescence Resonance Energy Transfer) assay, such as the LanthaScreen™ or Z´-LYTE™, is preferred for high-throughput screening (HTS) due to its high sensitivity and "mix-and-read" format, avoiding wash steps that can disrupt weak binders.

Materials:

  • Target Kinase (e.g., Recombinant CDK2/CyclinE)

  • FRET Peptide Substrate

  • ATP (at

    
     concentration for the specific kinase)
    
  • Test Compound (Pyrazolo[1,5-a]pyrimidine derivative)[3][8][9][4][5][7][10][11][12][13][14]

  • Staurosporine (Positive Control)

Step-by-Step Workflow:

  • Preparation: Prepare a 3x serial dilution of the test compound in DMSO. Final DMSO concentration in the assay should be <1% to prevent enzyme denaturation.

  • Enzyme Mix: Dilute the kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Mix: Prepare a solution containing the FRET peptide and ATP.

  • Reaction Initiation:

    • Add 2.5

      
      L of Test Compound to a 384-well plate (Low volume, black).
      
    • Add 5

      
      L of Enzyme Mix. Incubate for 10 mins (allows compound to bind).
      
    • Add 2.5

      
      L of Substrate/ATP Mix to start the reaction.
      
  • Incubation: Incubate at room temperature for 60 minutes (protected from light).

  • Development: Add 5

    
    L of Development Reagent (Site-specific protease that cleaves non-phosphorylated peptide). Incubate for 60 minutes.
    
  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition relative to DMSO (0% inhibition) and Staurosporine (100% inhibition). Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition.

  • PROTACs: Researchers are now attaching E3 ligase linkers to the C3 or C7 positions of this scaffold to degrade kinases (e.g., CDK9) rather than just inhibiting them.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C5 or C7 allows for irreversible binding to cysteine residues in the ATP pocket, increasing duration of action.

References

  • Mensing, T. E., et al. (2025).[15] "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1." European Journal of Medicinal Chemistry, 299, 118076.[15]

  • Cui, J. J., et al. (2020).[8] "Discovery of Repotrectinib (TPX-0005), a Macrocyclic Kinase Inhibitor of ROS1/TRK/ALK." Journal of Medicinal Chemistry.

  • Fraley, M. E., et al. (2019).[5] "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine." Synthetic Communications.

  • Almehizia, A. A., et al. (2024).[8][12] "In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 14, 8800-8815.

  • Patsnap Synapse. (2024).[8] "Zaleplon Mechanism of Action: GABAA Receptor Modulators."

Sources

An In-Depth Technical Guide to the Kinase Inhibitor Activity of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as a promising class of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase-targeted therapies. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent and versatile compounds.

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating potent inhibitory activity against a wide range of protein kinases.[2][3] The versatility of this heterocyclic system allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]

5-methylpyrazolo[1,5-a]pyrimidine derivatives, the focus of this guide, have shown significant promise as inhibitors of several key kinases implicated in cancer and other diseases. These include, but are not limited to, c-Met, Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinase δ (PI3Kδ).[4][5][6][7] This guide will provide a detailed exploration of the science behind these promising therapeutic candidates.

Synthetic Strategies for 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3] Various synthetic methodologies have been developed, including multi-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups.[1][2][8]

Below is a representative multi-step synthesis for a class of 5-methylpyrazolo[1,5-a]pyrimidine derivatives.

Experimental Protocol: Synthesis of 5-methyl-7-(substituted-amino)-pyrazolo[1,5-a]pyrimidine derivatives

This protocol outlines a general pathway for the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine derivatives, which can be adapted for various substitutions.

Step 1: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • To a solution of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 2: Selective Amination at the C7 Position

  • Dissolve the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours. The selective substitution at the more reactive C7 position is typically observed.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 7-amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivative.

Step 3: Suzuki Coupling for C5-Arylation (Example)

  • To a solution of the 7-amino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine derivative in a solvent system like 1,4-dioxane and water, add the desired arylboronic acid (1.2 equivalents) and a base such as sodium carbonate or potassium phosphate (2.5 equivalents).

  • De-gas the mixture with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C for 6-10 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final 5-aryl-7-amino-2-methylpyrazolo[1,5-a]pyrimidine derivative.

Kinase Inhibitory Activity and Mechanism of Action

5-methylpyrazolo[1,5-a]pyrimidine derivatives primarily act as ATP-competitive inhibitors.[1][8] They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[3] The specific substitutions on the pyrazolo[1,5-a]pyrimidine core determine the potency and selectivity for different kinases.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the kinase inhibitory activity of these compounds:

  • Substitutions at the C5 and C7 positions: These positions are crucial for modulating potency and selectivity. Bulky and aromatic groups at the C5 position can enhance binding affinity, while various amino and substituted amino groups at the C7 position can be tailored to target specific kinases.

  • The 5-methyl group: This group often plays a role in occupying a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity.

  • Modifications at other positions: While C5 and C7 are key, substitutions at other positions of the pyrazolo[1,5-a]pyrimidine ring can also be explored to fine-tune the physicochemical and pharmacokinetic properties of the inhibitors.

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative 5-methylpyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference Cell LineCitation
10b c-Met5.17 ± 0.48-[4]
10f c-Met5.62 ± 0.78-[4]
6t CDK290-[5]
6s TRKA450-[5]
Compound 9 Pim-1<10-[9]
Compound 17 FLT3-ITD0.4MOLM-13[10]
Compound 19 FLT3-ITD0.4MV4-11[10]

Key Signaling Pathways and Points of Inhibition

The therapeutic potential of 5-methylpyrazolo[1,5-a]pyrimidine derivatives stems from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidine Derivative Inhibitor->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a 5-methylpyrazolo[1,5-a]pyrimidine derivative.

CDK2/Cyclin E Signaling Pathway

The CDK2/Cyclin E complex is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

CDK2_pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates CellCycleArrest Cell Cycle Arrest Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidine Derivative Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CellCycleArrest E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: Inhibition of the CDK2/Cyclin E pathway leading to cell cycle arrest.

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is the high-affinity receptor for nerve growth factor (NGF). Dysregulation of TrkA signaling is implicated in various cancers.

TRKA_pathway cluster_downstream Downstream Signaling NGF NGF TRKA TrkA Receptor NGF->TRKA Binds RAS_MAPK RAS-MAPK Pathway TRKA->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway TRKA->PI3K_AKT Activates PLCg PLCγ Pathway TRKA->PLCg Activates Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidine Derivative Inhibitor->TRKA Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation

Caption: Inhibition of the TrkA signaling pathway by a 5-methylpyrazolo[1,5-a]pyrimidine derivative.

PI3Kδ Signaling Pathway

Phosphoinositide 3-kinase δ (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling. Its inhibition is a therapeutic strategy for hematological malignancies and inflammatory diseases.

PI3K_pathway Receptor Receptor Tyrosine Kinase or GPCR PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 Converts to Inhibitor 5-Methylpyrazolo[1,5-a] pyrimidine Derivative Inhibitor->PI3Kd Inhibits AKT AKT PIP3->AKT Activates BTK BTK PIP3->BTK Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Proliferation Cell Proliferation BTK->Cell_Proliferation

Caption: Inhibition of the PI3Kδ signaling pathway in immune cells.

In-Depth Experimental Protocols

To rigorously evaluate the kinase inhibitor activity of 5-methylpyrazolo[1,5-a]pyrimidine derivatives, a combination of in vitro biochemical assays and cell-based assays is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (5-methylpyrazolo[1,5-a]pyrimidine derivative) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer).

    • To initiate the reaction, add 2.5 µL of a 4X ATP solution (prepared in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The optimal incubation time should be determined empirically for each kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a c-Met-dependent gastric cancer cell line for a c-Met inhibitor)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (or DMSO for the control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that the inhibitor is hitting its target in the cellular context by observing the phosphorylation status of downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target and downstream proteins. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The 5-methylpyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. The extensive body of research highlights their potential in targeting key kinases implicated in cancer and other diseases. Future research in this area will likely focus on:

  • Improving Selectivity: Designing inhibitors with higher selectivity to minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against known resistance mutations.

  • Exploring New Kinase Targets: Expanding the application of the pyrazolo[1,5-a]pyrimidine scaffold to inhibit other clinically relevant kinases.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to enhance their clinical utility.

The continued exploration and development of 5-methylpyrazolo[1,5-a]pyrimidine derivatives hold great promise for the future of targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). (URL: [Link])

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (URL: [Link])

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Technical Guide to Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the development, chemistry, and pharmacology of pyrazolo[1,5-a]pyrimidine antimicrobial agents.[1][2][3][4][5][6][7][8][9]

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that functions as a bioisostere of purine, enabling it to mimic adenosine triphosphate (ATP).[4] Historically dominated by oncology research (as kinase inhibitors), this scaffold has recently emerged as a potent antimicrobial class. Its versatility allows it to target bacterial DNA gyrase (GyrB) , MurA (peptidoglycan synthesis), and unique antitubercular pathways dependent on FAD-dependent activation . This guide details the structural evolution, synthetic protocols, and mechanistic diversity of these agents for drug discovery professionals.

Historical Evolution & Discovery

The history of pyrazolo[1,5-a]pyrimidines is a case study in scaffold repurposing . Originally synthesized in the mid-20th century, their resemblance to the purine ring system (specifically the adenine core) directed early research toward adenosine receptor antagonism and, subsequently, kinase inhibition for cancer therapy (e.g., CDK, Trk inhibitors).

The pivot to antimicrobial applications was driven by the realization that bacterial enzymes utilizing ATP (like DNA Gyrase B and MurA) share structural homology in their ATP-binding pockets with eukaryotic kinases.

Timeline of Discovery

Caption: Evolutionary trajectory of the pyrazolo[1,5-a]pyrimidine scaffold from oncology to multi-target antimicrobial agents.

Mechanisms of Action (MOA)

Unlike fluoroquinolones which stabilize the DNA-gyrase complex, pyrazolo[1,5-a]pyrimidines primarily act as competitive inhibitors at the ATP-binding sites of essential bacterial enzymes.

Dual Targeting Strategy
  • DNA Gyrase B (GyrB) Inhibition:

    • Mechanism: The scaffold occupies the ATP-binding pocket of the GyrB subunit.

    • Binding Mode: The pyrazolo-nitrogen (N1) and pyrimidine nitrogen often form hydrogen bonds with conserved aspartate or glutamate residues (similar to the adenine N1/N6 interaction).

    • Advantage: Effective against fluoroquinolone-resistant strains (which typically have mutations in GyrA).

  • MurA Inhibition (Peptidoglycan Synthesis):

    • Target: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

    • Mechanism: Recent studies (e.g., ACS Omega, 2025) identify derivatives (e.g., Compound 4c) that inhibit MurA with potency comparable to Fosfomycin .

    • Effect: Blocks the first committed step of bacterial cell wall biosynthesis.

  • Antitubercular Pro-drug Activation (Rv1751):

    • Target: Mycobacterium tuberculosis (Mtb).[10][11][12][13][14]

    • Mechanism: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones act as pro-drugs. They are chemically inert until hydroxylated by Rv1751 , an Mtb-specific FAD-dependent hydroxylase.[12]

    • Outcome: The hydroxylated metabolite disrupts bacterial metabolism (catabolism-driven toxicity).

MOA Pathway Diagram

Caption: Three distinct antimicrobial mechanisms utilized by pyrazolo[1,5-a]pyrimidine derivatives.

Chemical Synthesis & Protocols

The synthesis of this scaffold is robust, typically relying on the condensation of 1,3-electrophiles with aminopyrazoles.

General Synthetic Workflow

The most common route involves the reaction of 5-aminopyrazole with 1,3-dicarbonyls (or their equivalents like enaminones). This reaction is regioselective.

Protocol: Condensation Synthesis

  • Reagents: 5-amino-1H-pyrazole derivative (1.0 eq), 1,3-diketone or

    
    -enaminone (1.0 eq).
    
  • Solvent/Catalyst: Glacial acetic acid (AcOH) or Ethanol with catalytic piperidine.

  • Conditions: Reflux for 3–6 hours.

  • Work-up: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

Synthesis Diagram

Caption: Standard synthetic route for constructing the pyrazolo[1,5-a]pyrimidine core.

Structure-Activity Relationship (SAR) & Data

Key SAR Features
  • C3 Position: Critical for potency. Introduction of electron-withdrawing groups (CN, COOEt) or amide linkers often enhances binding affinity to the ATP pocket.

  • C7 Position: Bulky aryl groups here can improve hydrophobic interactions within the target enzyme's active site.

  • C2 Position: Substituents here (e.g., amine, methyl) modulate solubility and pharmacokinetic properties.

Comparative Potency Data

The following table summarizes recent data comparing pyrazolo[1,5-a]pyrimidine derivatives against standard antibiotics.

Compound IDTargetOrganismMIC (

g/mL)
IC

(Enzyme)
Reference
Compound 4c MurAE. coli1.953.77

g/mL
ACS Omega 2025
Fosfomycin MurAE. coli(Standard)9.63

g/mL
ACS Omega 2025
Compound 14b DNA GyraseS. aureus0.5 - 1.0< 1.0

M
J. Med. Chem.
P-7(4H)-one Rv1751M. tuberculosis< 1.0N/A (Pro-drug)ACS Infect. Dis. 2021

References

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors. ACS Omega. (2025). Link

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. (2021).[14] Link

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine... as potential antimicrobial agents. Journal of the Iranian Chemical Society. (2022). Link

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2024). Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Molecules. (2024). Link

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the selection of appropriate solvent systems and the execution of recrystallization protocols for the purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This document emphasizes a systematic, first-principles approach to solvent screening and optimization, ensuring the attainment of high-purity crystalline material critical for subsequent analytical and biological evaluation.

Introduction: The Critical Role of Purity for Pyrazolopyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potential therapeutic applications. The precise biological and pharmacological characterization of these compounds is contingent upon their isomeric and chemical purity. Impurities, even in trace amounts, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

Due to the polar nature imparted by the nitrogen atoms and the hydroxyl group, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is expected to be a polar molecule. This polarity is a key determinant in the selection of a suitable recrystallization solvent. The general principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this compound.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol is essential for developing a robust purification strategy.

PropertyValue/InformationSource
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
CAS Number 16082-26-1-
Appearance Expected to be a solid at room temperature.General knowledge of similar heterocyclic compounds.
Melting Point Not definitively reported. A related isomer, 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, has a melting point of 162-163 °C.[3]

Safety and Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[5]

Systematic Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] Given the absence of specific solubility data for 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, a systematic screening of a panel of candidate solvents is the most scientifically sound approach.

Theoretical Considerations for Solvent Choice

The ideal solvent for recrystallization should meet the following criteria:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal volume.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should have low solubility in the cold solvent to ensure maximum recovery of the purified crystals.

  • Favorable Crystal Growth: The solvent should promote the formation of well-defined, easily filterable crystals and not lead to "oiling out," where the compound separates as a liquid.

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

  • Boiling Point Below Compound's Melting Point: The solvent's boiling point must be lower than the melting point of the compound to prevent it from melting in the hot solvent.[1]

Recommended Solvent Screening Protocol

This protocol outlines a small-scale experiment to efficiently identify promising recrystallization solvents.

Materials:

  • Crude 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 2)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place a small amount (approx. 10-20 mg) of the crude compound into several separate test tubes.

  • Add a small volume (approx. 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[7]

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes gently in a heating block or water bath.

  • Add the hot solvent dropwise while agitating until the solid just dissolves. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.[8]

Candidate Solvents for Screening

Based on the polar nature of the target compound and literature precedents for related pyrazolopyrimidines, the following solvents are recommended for initial screening.

SolventPolarityBoiling Point (°C)Rationale and Notes
Water High100The hydroxyl group may impart some water solubility. Good for highly polar compounds.[9]
Ethanol High78Frequently used for recrystallizing pyrazolopyrimidine derivatives.[10]
Methanol High65Similar to ethanol, a good starting point for polar compounds.
Isopropanol Medium82A slightly less polar alcohol that can offer different solubility characteristics.
Acetonitrile Medium82A polar aprotic solvent.
Ethyl Acetate Medium77An ester that is a good solvent for a wide range of compounds.
Acetone Medium56A versatile polar aprotic solvent.
Dioxane Low-Medium101Reported as a successful recrystallization solvent for pyrazolopyrimidines.
Acetic Acid High118Used in the synthesis and purification of related compounds; may be difficult to remove completely.
Dimethylformamide (DMF) High153A powerful polar aprotic solvent, often used for poorly soluble compounds. High boiling point can be a disadvantage.
Mixed-Solvent Systems

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed. This typically involves two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[7]

Common Mixed-Solvent Pairs for Polar Compounds:

  • Ethanol-Water

  • Methanol-Water

  • Acetone-Water

  • Dioxane-Water

  • DMF-Water

  • Ethyl Acetate-Hexane

Experimental Protocols

The following are detailed, step-by-step protocols for the recrystallization of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.

Protocol 1: Single-Solvent Recrystallization

This protocol should be used when a suitable single solvent has been identified from the screening process.

G cluster_workflow Single-Solvent Recrystallization Workflow A Dissolution: Place crude compound in flask. Add minimal hot solvent until dissolved. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Impurities Present C Crystallization: Allow filtrate to cool slowly to room temp, then place in an ice bath. A->C No Impurities B->C D Isolation: Collect crystals by vacuum filtration. C->D E Washing: Wash crystals with a small amount of cold solvent. D->E F Drying: Dry crystals under vacuum. E->F

Caption: Workflow for single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol into an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue to add the hot solvent in small portions until the compound has just completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for use when a suitable pair of miscible solvents has been identified.

G cluster_workflow Mixed-Solvent Recrystallization Workflow A Dissolution: Dissolve crude compound in a minimum amount of hot 'good' solvent. B Induce Cloudiness: Add the 'bad' solvent dropwise to the hot solution until it becomes cloudy. A->B C Re-dissolution: Add a few drops of the hot 'good' solvent until the solution is clear again. B->C D Crystallization: Allow the solution to cool slowly. C->D E Isolation & Drying: Follow steps for single-solvent protocol. D->E

Caption: Workflow for mixed-solvent recrystallization.

Procedure:

  • Dissolution: Dissolve the crude 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion as the final recrystallization mixture.

Troubleshooting

IssuePotential CauseSolution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a solvent with a lower boiling point.[8]
No Crystals Form The solution is not saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If still unsuccessful, evaporate some of the solvent to increase the concentration and cool again.[8]
Poor Recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath. Minimize the initial volume of hot solvent used.
Colored Crystals Colored impurities are not removed by a single recrystallization.Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.

Conclusion

The purification of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol can be effectively achieved through systematic recrystallization. By employing the solvent screening protocol detailed in this guide, researchers can identify an optimal single-solvent or mixed-solvent system. The step-by-step protocols and troubleshooting guide provide a robust framework for obtaining high-purity material, which is a prerequisite for reliable downstream applications in drug discovery and development. The principles and methodologies described are broadly applicable to the purification of other polar heterocyclic compounds.

References

  • University of Toronto. Recrystallization, filtration and melting point. [Link]

  • University of California, Irvine. Recrystallization-1.pdf. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (2025, April 14). 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Indian Institute of Technology Kanpur. Recrystallization. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. [Link]

  • Zaki, M. E. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • Al-Ghorbani, M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 68(3), 287-296. [Link]

  • Brussee, C., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • PubChem. Pyrazolo[1,5-A]pyrimidine-5,7-diol. [Link]

  • El-Mekkawy, A. I. A., et al. (2021). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1225, 129118. [Link]

  • Zhang, Z.-T., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 25(10), 2265-2274. [Link]

  • Shawali, A. S., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. Afinidad, 66(540), 145-151. [Link]

Sources

Preparation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Radiolabeled Imaging Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, radiolabeling, purification, and quality control of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives as potential Positron Emission Tomography (PET) imaging agents. The protocols detailed herein are designed for researchers in nuclear medicine, radiopharmaceutical chemistry, and drug development, offering step-by-step instructions for the preparation of both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeled tracers. The methodologies are grounded in established chemical principles and validated through extensive research in the field of pyrazolopyrimidine chemistry and radiolabeling.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in PET Imaging

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anxiolytic properties.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it an attractive framework for the development of novel therapeutic and diagnostic agents.[2][3] In the realm of molecular imaging, derivatives of this heterocyclic system have shown promise as PET tracers for visualizing and quantifying biological processes in vivo.[4][5]

5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, in particular, presents a versatile platform for radiolabeling with common PET isotopes such as ¹¹C and ¹⁸F. The hydroxyl group at the 7-position offers a direct site for [¹¹C]methylation, while it can also be readily converted into a suitable leaving group for nucleophilic [¹⁸F]fluorination. The resulting radiotracers have the potential to target a range of enzymes and receptors, enabling non-invasive investigation of disease states and the pharmacokinetic profiling of novel drug candidates.

Synthesis of the Precursor: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

The foundational step in the preparation of the target radiolabeled imaging agents is the synthesis of the non-radioactive precursor, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. This is achieved through a well-established cyclocondensation reaction.

Scientific Rationale

The synthesis relies on the reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound.[6][7] Specifically, 3-amino-5-methylpyrazole is reacted with a malonic acid derivative, such as diethyl malonate, to form the pyrazolo[1,5-a]pyrimidine bicyclic system.[8] The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the malonate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyrimidine core.

Experimental Protocol: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol

Materials:

  • 3-amino-5-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Glacial acetic acid

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in absolute ethanol.

  • Base Addition: To this solution, add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature.

  • Addition of Diethyl Malonate: Add diethyl malonate (1.2 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Synthesis Pathway:

G cluster_0 Precursor Synthesis 3-amino-5-methylpyrazole 3-amino-5-methylpyrazole Reaction Cyclocondensation (NaOEt, Ethanol, Reflux) 3-amino-5-methylpyrazole->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Product 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Reaction->Product G cluster_c11 [¹¹C] Labeling cluster_f18 [¹⁸F] Labeling Precursor_C11 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol C11_Reaction [¹¹C]Methylation ([¹¹C]CH₃I, Base, DMF) Precursor_C11->C11_Reaction Purification HPLC Purification C11_Reaction->Purification Precursor_F18 5-Methylpyrazolo[1,5-a]pyrimidin-7-yl Tosylate F18_Reaction [¹⁸F]Fluorination ([¹⁸F]F⁻, K₂₂₂, K₂CO₃, ACN) Precursor_F18->F18_Reaction F18_Reaction->Purification QC Quality Control Purification->QC Final_Product Radiolabeled Imaging Agent QC->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered when preparing this compound in Dimethyl Sulfoxide (DMSO) for bioassays. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for a wide range of biological activities.[1][2] However, like many heterocyclic compounds, derivatives such as 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol often exhibit poor aqueous solubility, a significant hurdle for accurate biological evaluation.[3][4] This guide provides a systematic approach to overcoming these challenges.

Quick Troubleshooting FAQs

Here we address the most frequent issues researchers encounter.

???+ question "My compound, 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. What's happening?"

???+ question "I can't even get the solid compound to dissolve in 100% DMSO. What should I do?"

???+ question "What is the absolute maximum concentration of DMSO I can use in my cell-based assay?"

In-Depth Troubleshooting & Optimization Guides

Issue 1: Compound Precipitation Upon Dilution

Precipitation during the dilution of a DMSO stock into an aqueous buffer is the most common solubility-related failure in bioassays. It leads to inaccurate compound concentrations and unreliable data.[4][5]

Root Cause Analysis

The core issue is the dramatic change in solvent polarity. A compound that is highly soluble in 100% DMSO may be virtually insoluble in a buffer containing only 0.5% DMSO. The workflow below provides a systematic approach to resolving this.

G cluster_0 Troubleshooting Precipitation Workflow A Start: Compound Precipitates in Aqueous Buffer B Step 1: Optimize Dilution Technique (See Protocol Below) A->B C Did precipitation stop? B->C D Step 2: Reduce Final Compound Concentration C->D No I Success: Proceed with Assay C->I Yes E Is the concentration still relevant for the assay? D->E F Step 3: Increase Final DMSO Concentration E->F No E->I Yes G Is DMSO % within the tolerated limit for your cells? F->G H Step 4: Explore Advanced Solubilization Strategies (pH, Co-solvents, etc.) G->H No G->I Yes H->I Yes J Problem Persists: Re-evaluate Compound or Assay H->J No

Caption: A decision tree for troubleshooting compound precipitation.

Protocol 1: Optimized Dilution Technique

The physical method of dilution can significantly impact kinetic solubility. The goal is to avoid creating localized areas of high compound concentration in a poor solvent.

  • Prepare the Aqueous Buffer: Dispense the final volume of your cell culture medium or assay buffer into a sterile tube.

  • Vortex Gently: While gently vortexing or stirring the aqueous buffer, add the small volume of your concentrated DMSO stock solution drop-wise or as a slow stream into the vortex.

  • Do Not Add Buffer to DMSO: Never add the aqueous buffer to the DMSO stock. This forces the compound through a zone of extremely poor solvency, guaranteeing precipitation.

  • Immediate Use: Use the freshly diluted compound solution immediately, as supersaturated solutions can precipitate over time.[6]

Issue 2: DMSO Cytotoxicity

DMSO, while an excellent solvent, is not biologically inert. It can affect membrane permeability, inhibit cell proliferation, and induce a variety of off-target effects.[7][8][9] It is imperative to establish the non-toxic concentration range for your specific experimental system.

Data Summary: DMSO Effects on Common Cell Lines
DMSO Concentration (v/v)General Effect on Cell Viability/ProliferationCell Line ExamplesSource(s)
> 2% Highly cytotoxic to most eukaryotic cells.CHO, PC-12, SH-SY5Y, HeLa[7][10]
1 - 2% Significant inhibition of proliferation; may induce apoptosis.Astrocytes, RAW 264.7[7][9]
0.5 - 1% Generally considered the upper limit; may cause subtle effects.HepG2, various cancer lines[8][9]
< 0.5% Widely accepted as safe for most cell lines with minimal effects.Most cell lines[8][11]

Note: This table is a general guide. Empirical determination is always required.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the density you will use for your primary bioassay. Allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A recommended range is 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 4.0% (v/v). Include an untreated control (medium only).

  • Treatment: Replace the medium in the wells with the corresponding DMSO dilutions. Test each concentration in triplicate.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, CellTiter-Glo®, or trypan blue exclusion) to measure the viability of cells at each DMSO concentration.

  • Analysis: Plot the percent viability against the DMSO concentration. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated concentration.

Issue 3: Persistent Solubility Problems

If optimizing dilution and DMSO concentration is insufficient, more advanced formulation strategies may be necessary.

Advanced Strategy 1: pH Modification
  • Principle: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol contains nitrogen atoms in its heterocyclic ring system and a hydroxyl group, which can be protonated or deprotonated.[12] The solubility of such ionizable compounds is often highly dependent on pH.[13][14][15][16][17] For a basic compound, lowering the pH of the buffer can lead to the formation of a more soluble salt.[6] Conversely, for an acidic compound, increasing the pH can improve solubility.

  • Execution:

    • Determine the pKa of your compound (if available) or test empirically.

    • Prepare a series of assay buffers with slightly different pH values (e.g., 6.8, 7.2, 7.6).

    • Crucially, ensure the tested pH range is compatible with the health and biology of your cells or the activity of your enzyme.

    • Perform a kinetic solubility test by diluting your DMSO stock into each buffer and observing for precipitation (e.g., via visual inspection, light scattering, or nephelometry).

Advanced Strategy 2: Use of Co-solvents
  • Principle: Co-solvents are water-miscible organic solvents that, when added to the final assay buffer, reduce the overall polarity of the medium, helping to keep hydrophobic compounds in solution.[18][19]

  • Common Co-solvents:

    • Polyethylene Glycol 400 (PEG 400): Often used in preclinical formulations.[6]

    • Ethanol: Use with caution due to potential protein denaturation and cellular toxicity.

    • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, but its biological impact must be carefully evaluated.[19]

  • Execution:

    • Prepare your final assay buffer containing a low percentage of the co-solvent (e.g., 1-5% PEG 400).

    • Like DMSO, you must run a vehicle control to ensure the co-solvent itself does not affect your assay results.

    • Dilute your DMSO stock into the co-solvent-containing buffer and assess solubility and assay performance.

Recommended Workflow for Stock Solution Preparation

A reliable stock solution is the foundation of any successful experiment.

G A 1. Accurately weigh solid compound B 2. Add calculated volume of 100% anhydrous DMSO to achieve high concentration (e.g., 10-50 mM) A->B C 3. Facilitate Dissolution: - Vortex - Sonicate (5-10 min) - Gentle Warming (37°C) B->C D 4. Visually confirm complete dissolution (no particulates) C->D E 5. Sterile filter through a 0.22 µm PVDF syringe filter (if for cell culture) D->E F 6. Aliquot into small, single-use volumes to avoid freeze-thaw cycles E->F G 7. Store at -20°C or -80°C, protected from light and moisture F->G

Caption: Standard protocol for preparing a DMSO stock solution.

References

  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • Kar, S., et al. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Gautam, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Warren, D. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • Tavanai, H., et al. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • Lazzaro, M. T., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • White, A. W., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Rizzolio, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Neervannan, S. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one. PubChem. [Link]

  • ResearchGate. (2026, February 9). Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Petersen, A. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]

  • Petersen, A. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. [Link]

  • Sharma, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]

  • Rizzolio, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Savjani, K. T., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ChemSynthesis. (2025, May 20). 5-methylpyrazolo[1,5-a]pyrimidine. [Link]

  • Yasgar, A., et al. (2011). Compound Management for Quantitative High-Throughput Screening. In H. An & J. Inglese (Eds.), Quantitative High-Throughput Screening. [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • Das, P. J., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-A]pyrimidine-5,7-diol. PubChem. [Link]

  • Hassan, G. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • CPL. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Molbase. (n.d.). 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. [Link]

Sources

Distinguishing 5-one and 7-one regioisomers in pyrazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists. It synthesizes mechanistic insights with practical, self-validating analytical protocols.

Technical Support ID: CHE-PYR-ISO-001 Status: Active Scope: Analytical differentiation (NMR/X-ray) and Synthetic Control of 5-one vs. 7-one isomers.

Executive Summary

The condensation of 3(5)-aminopyrazoles with


-keto esters (or equivalents) is the primary route to the privileged kinase inhibitor scaffold pyrazolo[1,5-a]pyrimidine . However, this reaction is susceptible to regiochemical ambiguity, yielding either the 7-one  (thermodynamic/common) or the 5-one  (kinetic/rare) isomer.

Misidentification of these isomers has led to erroneous structure-activity relationship (SAR) data in published literature. This guide provides a definitive troubleshooting workflow to distinguish them.

Module 1: The Diagnostic Workflow

Do not rely on 1D


H NMR alone.  The chemical shift differences between H-5 and H-7 substituents are often subtle (< 0.5 ppm) and solvent-dependent. Use this logic gate to determine your analytical path.

DiagnosticWorkflow Start Start: Purified Isomer NOESY Step 1: 2D NOESY/ROESY (The Spatial Check) Start->NOESY H3_Crosspeak Is there a cross-peak between Pyrazole H-3 and the C-7 Substituent? NOESY->H3_Crosspeak Result_5one Confirmed: 5-one Isomer (Substituent is at C-7) H3_Crosspeak->Result_5one YES (Strong NOE) Result_7one Confirmed: 7-one Isomer (Carbonyl is at C-7) H3_Crosspeak->Result_7one NO (No Interaction) Ambiguous Ambiguous? (e.g., H-3 signal obscured) H3_Crosspeak->Ambiguous Unclear HMBC Step 2: 1H-15N HMBC (The Bridgehead Check) Ambiguous->HMBC N4_Corr N-4 correlates to... HMBC->N4_Corr N4_C5 Carbonyl Carbon (Direct Amide) N4_Corr->N4_C5 5-one N4_C7 sp2 Carbon (Alkene) (Vinylogous Amide) N4_Corr->N4_C7 7-one

Figure 1: Decision tree for distinguishing pyrazolo[1,5-a]pyrimidine regioisomers.

Module 2: Analytical "Bread and Butter" (NMR)

The "Smoking Gun": NOESY/ROESY

The most reliable method relies on the fixed geometry of the fused ring system. The pyrazole proton H-3 is spatially proximal (peri-position) to the substituent at C-7 , but distant from C-5 .

Feature7-one Isomer (Carbonyl at C7)5-one Isomer (Substituent at C7)
Geometry Carbonyl oxygen is at C7.[1][2][3][4][5][6][7][8][9][10][11] Substituent (R) is at C5.Carbonyl oxygen is at C5. Substituent (R) is at C7.
H-3 Proximity H-3 is close to the Carbonyl Oxygen.H-3 is close to the Substituent (R) .
NOESY Signal No NOE between H-3 and R-group.Strong NOE between H-3 and R-group protons.

Protocol Tip: If your R-group is a methyl, the H3-Methyl NOE is unmistakable. If R is a phenyl, look for H3-Ortho proton correlations.

The "Deep Dive": HMBC & Nitrogen Shielding

If NOESY is inconclusive, Long-Range Heteronuclear Correlation (HMBC) targeting the bridgehead nitrogen (N-4 ) is definitive.

  • The 5-one Isomer (Amide-like): The bridgehead N-4 is directly bonded to the Carbonyl (C-5).

    • Observation: In

      
       HMBC, N-4 will show a correlation to H-6, but the 
      
      
      
      chemical shift of the carbon attached to N-4 will be characteristic of a Carbonyl (~160-165 ppm) .
  • The 7-one Isomer (Vinylogous Amide): The bridgehead N-4 is bonded to the alkene carbon (C-5) bearing the R-group.

    • Observation: The carbon attached to N-4 will have a chemical shift characteristic of an Enamine/Alkene (~145-155 ppm) , distinct from a carbonyl.

Quick-Reference Chemical Shifts (CDCl )

Note: Values are approximate and shift with solvent/substitution.

Position7-one Isomer (Common)5-one Isomer (Rare)
C-7 (Carbon) ~155-160 ppm (C=O) ~145-150 ppm (C-R)
C-5 (Carbon) ~145-155 ppm (C-R)~160-165 ppm (C=O)
H-6 (Proton) Typically more shieldedTypically more deshielded

Module 3: Synthetic Control & Troubleshooting

User Question: "I keep getting the 7-one isomer, but I need the 5-one for my SAR study. How do I force the reaction?"

Root Cause: The reaction of 3-aminopyrazole with


-keto esters is governed by the nucleophilicity of the exocyclic amine (

) vs. the endocyclic ring nitrogen (

).
  • Standard Path (7-one): The more nucleophilic exocyclic

    
     attacks the more electrophilic ketone  first. Cyclization follows at the ester.
    
  • Desired Path (5-one): The

    
     must attack the ester  first (difficult) OR the endocyclic 
    
    
    
    must attack the ketone first.
Troubleshooting Protocol: Accessing the 5-one

To invert the regioselectivity, you must alter the electrophile's reactivity profile.

Method A: The Meldrum's Acid Route (High Reliability)

Acylated Meldrum's acids are superior to


-keto esters for regiodivergence.
  • Synthesis of 7-one: React 3-aminopyrazole with acyl-Meldrum's acid in acetic acid (Reflux).

    • Mechanism:[1][2][4][12][13][14] Acid promotes standard ketone attack.

  • Synthesis of 5-one: React 3-aminopyrazole with acyl-Meldrum's acid in toluene (reflux) or neutral conditions .

    • Mechanism:[1][2][12] Under neutral conditions, the ketene acetone intermediate favors attack by the exocyclic amine on the ester-equivalent moiety of the Meldrum's acid, leading to the 5-one.

Method B: Base-Mediated Control

If using ethyl acetoacetate:

  • Acidic (AcOH): Yields 7-one (Thermodynamic).

  • Basic (NaOEt/EtOH): Can favor 5-one or mixtures. The alkoxide activates the ester, making it competitive for the initial attack by the exocyclic amine.

Module 4: Chemical Verification (Derivatization)

If NMR is unavailable or ambiguous, chemical reactivity can distinguish the isomers.

The POCl


 Test: 
  • Subject the isomer to chlorination (

    
    , reflux).
    
  • 7-one (yields 7-Cl): The chloride at C-7 is highly reactive to nucleophilic aromatic substitution (

    
    ) because it is peri- to the bridgehead nitrogen (electronic activation).
    
  • 5-one (yields 5-Cl): The chloride at C-5 is significantly less reactive toward

    
     displacement compared to the C-7 position.
    
    • Experiment: Treat the chloro-product with a mild amine (e.g., morpholine) at room temperature. If it reacts rapidly, you likely started with the 7-one .

References

  • Regioselective Synthesis via Meldrum's Acid

    • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids.[6]

    • Source:

  • NMR Differentiation (NOESY/HMBC)

    • Analysis of NOESY spectra to obtain accurate information on the structure... of 5,7-substituted pyrazolo[1,5-a]pyrimidine.
    • Source:

  • 15N HMBC Methodology

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.
    • Source:

  • General Synthesis & Reactivity

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[15]

    • Source:

Sources

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of this critical cyclization reaction. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the hypnotic drug Zaleplon and the anticancer agent Dinaciclib[1]. Therefore, achieving high yields and purity is of paramount importance.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield or no desired product. What are the likely causes and how can I resolve this?

Answer: Low yields in this cornerstone reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can significantly interfere with the reaction.

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent that also serves as a catalyst[1][2]. If the yield is suboptimal, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.

    • Catalyst: This reaction can be catalyzed by either acids or bases[2][3]. For acidic catalysis, besides acetic acid, sulfuric acid (H₂SO₄) can be employed, but its concentration must be carefully optimized[2][3]. In base-catalyzed reactions, a non-nucleophilic base is generally preferred. The use of a catalytic amount of piperidine in ethanol is also a common practice, particularly with chalcone derivatives[1].

    • Temperature and Reaction Time: These cyclization reactions often necessitate elevated temperatures, typically at reflux[2]. If you are experiencing low yields, incrementally increasing the reaction temperature and/or extending the reaction time is advisable. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been demonstrated to dramatically reduce reaction times and enhance yields for pyrazolo[1,5-a]pyrimidine synthesis[2][3]. If available, this technology is a highly recommended alternative to conventional heating.

Issue 2: Formation of Isomeric Mixtures and Poor Regioselectivity

Question: My reaction is producing a mixture of isomers, which is complicating the purification process. How can I improve the regioselectivity of the cyclization?

Answer: Achieving high regioselectivity is a frequent challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The regiochemical outcome is primarily dictated by the substitution patterns on both the aminopyrazole and the biselectrophilic partner[2].

  • Controlling the Reaction Pathway: In some instances, controlling the reaction conditions can favor the formation of one isomer over another. For example, a method to control regioselectivity involves adjusting the stoichiometry of the reactants. When an excess of diethyl malonate is used, the reaction proceeds as expected to yield the pyrazolo[1,5-a]pyrimidine. However, using a stoichiometric amount and heating the mixture neat can lead to a different outcome where the exocyclic amine of the aminopyrazole acts as the sole available nucleophile[4].

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to high-purity products that require minimal chromatographic purification[2][3].

Issue 3: Difficult Product Purification

Question: The crude product from my reaction is proving difficult to purify. What strategies can I employ to obtain a pure product?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or isomeric mixtures.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Experiment with various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is the standard purification technique.

    • Solvent System Optimization: A systematic approach to selecting an appropriate eluent is critical. Start with a non-polar solvent and gradually increase the polarity. TLC can be used to quickly screen for the optimal solvent system that provides good separation of your product from impurities.

    • Gradient Elution: A step-gradient or linear gradient elution can often provide better separation than an isocratic (constant solvent composition) elution, especially for closely related compounds[2].

  • Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. This may involve acid-base extractions to remove unreacted starting materials or acidic/basic byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A1: The most prevalent and versatile method is the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds[5]. This family of reagents includes β-dicarbonyl compounds, enaminones, chalcones, and β-ketonitriles[1][3]. Three-component reactions and microwave-assisted synthesis are also highly efficient and scalable approaches[3][6].

Q2: How can I monitor the progress of my pyrazolo[1,5-a]pyrimidine synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, green chemistry approaches are being increasingly adopted for the synthesis of pyrazolo[1,5-a]pyrimidines. These include the use of ultrasonic irradiation in aqueous ethanol, which minimizes the use of volatile organic solvents[7]. Solvent-free, microwave-assisted reactions are also considered a green methodology[3][8].

Q4: What are some of the key biological activities associated with the pyrazolo[1,5-a]pyrimidine scaffold?

A4: The pyrazolo[1,5-a]pyrimidine core is found in compounds with a wide range of biological activities, including use as protein kinase inhibitors for cancer therapy, anti-inflammatory agents, antiviral compounds, and central nervous system agents[3][6][9].

III. Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidines.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Reactant 1: 5-Aminopyrazole D Reaction Setup (Conventional or Microwave) A->D B Reactant 2: 1,3-Biselectrophile B->D C Solvent & Catalyst C->D E Reaction Monitoring (TLC) D->E aliquots F Quenching & Extraction E->F reaction complete G Drying & Solvent Removal F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, MS, etc.) H->I G cluster_mechanism Reaction Mechanism cluster_troubleshooting Troubleshooting Logic A 5-Aminopyrazole (Nucleophile) C Initial Adduct (Michael Addition or Condensation) A->C B 1,3-Biselectrophile B->C D Intramolecular Cyclization C->D E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine E->F G Low Yield? H Check Reactant Purity G->H Yes I Optimize Conditions (Temp, Time, Catalyst) G->I Yes J Consider Microwave G->J Yes K Isomer Mixture? L Modify Substituents K->L Yes M Screen Solvents/ Catalysts K->M Yes N Purification Issues? O Optimize Chromatography N->O Yes P Recrystallization Screen N->P Yes

Sources

Technical Support Center: Pyrazolopyrimidine Workup & Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation Anomalies in Pyrazolopyrimidine Synthesis

Ticket ID: PYR-PPT-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Diagnostic Logic

Pyrazolopyrimidines (e.g., isomers [1,5-a] and [3,4-d]) are privileged scaffolds in kinase inhibitor development (e.g., Ibrutinib). However, their planar, aromatic nature often leads to strong


-

stacking interactions, resulting in low solubility in common organic solvents but high solubility in polar aprotic reaction media (DMF, DMSO).

The transition from reaction mixture to isolated solid is the critical failure point. Common issues include Liquid-Liquid Phase Separation (LLPS) (oiling out), formation of amorphous glasses , or complete yield loss due to pH-dependent solubility (amphoteric intermediates).

Diagnostic Workflow

Use the following logic tree to identify your specific failure mode before proceeding to the protocols.

PrecipitationTroubleshooting Start Reaction Complete (TLC/LCMS Verified) Quench Quench/Workup Initiated Start->Quench Observation Visual Observation Quench->Observation Oil Oiling Out (Liquid droplets at bottom) Observation->Oil Phase Separation NoSolid No Precipitate (Clear Solution) Observation->NoSolid Remains Soluble Sticky Sticky/Amorphous Gum Observation->Sticky Rapid Crash Sol1 Protocol A: Seeding & Temp Cycling Oil->Sol1 Sol2 Protocol B: pH Adjustment (pKa) NoSolid->Sol2 Sol3 Protocol C: Solvent Digestion Sticky->Sol3

Figure 1: Diagnostic logic for identifying precipitation failure modes during pyrazolopyrimidine workup.

Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon (LLPS)

Symptom: Upon adding an anti-solvent (usually water) to the reaction mixture (DMF/DMSO), the product separates as a dense oil rather than a crystalline solid. Mechanism: The system has entered a region of the phase diagram where the metastable limit for Liquid-Liquid Phase Separation (LLPS) is crossed before the crystallization boundary. This is common when impurities lower the melting point of the solid below the process temperature.

Corrective Protocol (The "Re-Heat" Method):

  • Do not isolate the oil. Separation now will result in significant yield loss and low purity.

  • Re-dissolve: Heat the mixture back to the temperature where the oil dissolves into a single phase (typically 60–80 °C for DMF/Water systems).

  • Seed Point Determination: Cool slowly (0.5 °C/min).

  • Seeding: At the first sign of cloudiness (or 5-10 °C below the dissolution temp), add 0.5 wt% pure seed crystals .

    • Why? Seeding bypasses the high energy barrier of primary nucleation, preventing the supersaturation from reaching the LLPS threshold.

  • Ripening: Hold temperature for 1 hour to allow crystal growth (Ostwald Ripening).

  • Slow Cool: Cool to room temperature over 4–6 hours.

Issue 2: No Precipitate (Yield Loss in Mother Liquor)

Symptom: Reaction conversion is high (LCMS), but adding water results in a milky suspension that clarifies or yields no solid. Mechanism: Pyrazolopyrimidines are often amphoteric .

  • Acidic: If a phenol or NH moiety is present (e.g., pyrazolo[3,4-d]pyrimidin-4-one), high pH keeps it deprotonated and soluble.

  • Basic: The pyrimidine nitrogens can accept protons. If the quench is too acidic (e.g., neutralizing AlCl3 or POCl3), the salt form remains soluble in water.

Corrective Protocol (Isoelectric Focusing):

  • Check pH: Measure the pH of the aqueous/organic mixture.

  • Target pKa: Adjust pH to the neutral species' isoelectric point.

    • For Amino-pyrazolopyrimidines (e.g., Ibrutinib intermediates): Target pH 8–9 using saturated NaHCO3.

    • For Hydroxyl/Amide derivatives : Target pH 4–5 using dilute Acetic Acid.

  • Salting Out: If neutral but still soluble, add NaCl to saturation (brine effect) to increase the ionic strength, forcing the organic heterocycle out of the aqueous phase.

Issue 3: Amorphous "Sticky" Solids

Symptom: Rapid addition of anti-solvent causes the product to crash out as a gum that traps solvents and impurities (e.g., DMSO/DMF). Mechanism: The rate of anti-solvent addition exceeded the rate of crystal organization (


). The lattice collapsed randomly, trapping mother liquor.

Corrective Protocol (Solvent Digestion/Slurrying):

  • Decant: Pour off the supernatant.

  • Solvent Switch: Add a solvent in which the product has low solubility but impurities are soluble (e.g., Ethanol or Isopropanol ).

  • Trituration: Vigorously stir (slurry) the gum at reflux for 1–2 hours.

    • Why? Thermal energy allows molecules to rearrange from the amorphous state into the lower-energy crystalline lattice, expelling trapped impurities.

  • Cool & Filter: Cool to RT and filter the now-granular solid.

Solvent Selection Data

Choosing the right solvent system is critical for preventing oiling out. The following table aggregates solubility trends for pyrazolopyrimidines based on recent synthesis literature.

Solvent SystemRoleSuitabilityNotes
DMF / Water Reaction / QuenchHigh Risk Prone to oiling out if water added too fast. Requires slow addition.
Ethanol (EtOH) RecrystallizationExcellent Best for [1,5-a] isomers. Promotes good crystal growth.
EtOH / Water RecrystallizationGood Standard binary system. Start with hot EtOH, add water to turbidity.
Acetic Acid Reaction / SolventSpecific Used for cyclocondensations.[1] Product often precipitates upon cooling.
Ethyl Acetate / Heptane PurificationModerate Good for non-polar derivatives. Heptane acts as the anti-solvent.

Pathway Visualization: Recrystallization Workflow

The following diagram outlines the optimized workflow for purifying crude pyrazolopyrimidine intermediates, specifically addressing the removal of trapped polar aprotic solvents (DMF/DMSO).

RecrystallizationWorkflow Crude Crude Solid (Trapped DMF/DMSO) Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve Heat FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot >70°C CloudPoint Add Water to Cloud Point FilterHot->CloudPoint Dropwise Cool Slow Cool (to 25°C -> 4°C) CloudPoint->Cool 0.5°C/min Isolate Filtration & Vacuum Dry Cool->Isolate Yield

Figure 2: Optimized recrystallization workflow for removing trapped polar solvents from pyrazolopyrimidine scaffolds.

Frequently Asked Questions (FAQ)

Q: I am synthesizing a pyrazolo[3,4-d]pyrimidine and it turns pink/red during workup. Is it decomposed? A: Not necessarily. Oxidation of trace phenolic impurities or residual copper catalysts (if using Ullmann coupling) can cause coloration. Wash the organic phase with 10% aqueous EDTA or dilute sodium metabisulfite to sequester metals and reduce oxidized species before precipitation.

Q: Can I use Ether to wash the precipitate? A: Use caution. While Diethyl Ether removes organic impurities, pyrazolopyrimidines can be surprisingly soluble in ether if they have lipophilic side chains (e.g., Ibrutinib intermediates). Cold Ethanol or MTBE is generally safer for maximizing yield.

Q: My product is trapped in the DMF/Water mother liquor and won't crash out even at pH 7. What now? A: Perform a "Back-Extraction." Do not try to boil off DMF (high BP will degrade the product). Extract the aqueous DMF mixture 3x with Ethyl Acetate. Wash the combined organics 5x with 5% LiCl solution (removes DMF from the organic layer). Dry over Na2SO4 and evaporate.

References

  • Vertex Pharmaceuticals. (2013). Process for preparing ibrutinib and its intermediates. U.S. Patent 8,697,711. Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • Aggarwal, R., et al. (2006). Synthesis of Some Pyrazolo[3,4-d]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Fawzy, A., et al. (2025).[2] Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors. ACS Omega. Link

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Link

Sources

Technical Support Center: Controlling Regioselectivity in the Reaction of 3-Aminopyrazole with 1,3-Dielectrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in the reaction of 3-aminopyrazole with 1,3-dielectrophiles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the outcomes of these versatile reactions. Here, we will move beyond simple protocols to explore the underlying mechanisms and provide robust troubleshooting strategies to ensure you can consistently synthesize your desired regioisomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of fused pyrazole systems from 3-aminopyrazole and 1,3-dielectrophiles.

Q1: What are the primary regioisomeric products I can expect?

When reacting 3-aminopyrazole with a 1,3-dielectrophile, you are typically aiming to synthesize one of two major classes of fused heterocyclic compounds: pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines . The formation of one over the other is a matter of which nitrogen atom on the 3-aminopyrazole ring initiates the reaction.

  • Pyrazolo[1,5-a]pyrimidines: Result from the initial nucleophilic attack of the exocyclic amino group (the NH2 group) on the 1,3-dielectrophile.

  • Pyrazolo[3,4-b]pyridines: Are formed when the initial attack occurs from the endocyclic nitrogen atom at the N1 position of the pyrazole ring.

Q2: I'm consistently getting a mixture of regioisomers. Why is this happening and how can I favor one?

Obtaining a mixture of regioisomers is a common challenge and is often due to the subtle differences in the nucleophilicity of the exocyclic amino group and the endocyclic ring nitrogen of the 3-aminopyrazole.[1] Several factors can influence which nitrogen atom is more reactive, leading to a mixture of products.[1]

To favor the formation of a single regioisomer, you need to carefully control the reaction conditions. Key factors include:

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact which nitrogen is more nucleophilic. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases.[2][3]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the protonation state of the aminopyrazole, thereby influencing the nucleophilicity of the different nitrogen atoms.[2][3]

  • Catalyst: The use of specific catalysts, such as Lewis acids, can direct the reaction towards a particular pathway.[4]

  • Temperature: Reaction temperature can be a critical factor in determining the kinetic versus thermodynamic product distribution.[2]

  • Nature of the 1,3-Dielectrophile: The steric and electronic properties of the substituents on the 1,3-dielectrophile can create a preference for attack at one electrophilic site over the other.[2][3]

Q3: How can I specifically promote the formation of pyrazolo[1,5-a]pyrimidines?

To favor the formation of pyrazolo[1,5-a]pyrimidines, you want to enhance the nucleophilicity of the exocyclic amino group. This can often be achieved under neutral or slightly basic conditions. The reaction typically proceeds through an initial Michael addition of the amino group to the 1,3-dielectrophile, followed by cyclization. Multicomponent reactions under controlled microwave heating have also been shown to regioselectively yield pyrazolo[1,5-a]pyrimidines.[5][6]

Q4: What conditions are best for synthesizing pyrazolo[3,4-b]pyridines?

The synthesis of pyrazolo[3,4-b]pyridines generally involves the initial attack of the endocyclic pyrazole nitrogen. Acidic conditions can sometimes favor this pathway by protonating the more basic exocyclic amino group, thereby reducing its nucleophilicity.[2][3] Highly acidic conditions, however, can lead to side reactions like sulfonation of the pyrazole ring, so careful optimization is necessary.[7] The use of specific catalysts, such as ZrCl4, has also been reported to promote the formation of pyrazolo[3,4-b]pyridines.[4]

Part 2: Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during your experiments.

Problem: Low Yield or a Mixture of Regioisomers
Possible Cause Troubleshooting Action Rationale
Suboptimal Solvent Screen a range of solvents with varying polarities (e.g., ethanol, DMF, acetic acid, trifluoroethanol).The solvent can influence the relative nucleophilicity of the two nitrogen atoms in 3-aminopyrazole.[2][3]
Incorrect pH Adjust the reaction pH. For pyrazolo[1,5-a]pyrimidines, try neutral or slightly basic conditions. For pyrazolo[3,4-b]pyridines, explore mildly acidic conditions.The pH affects the protonation state of the aminopyrazole, thereby altering the nucleophilicity of the nitrogen atoms.[2][3]
Lack of Catalyst or Incorrect Catalyst Experiment with the addition of a catalyst. Lewis acids (e.g., ZrCl4) can promote the formation of pyrazolo[3,4-b]pyridines.[4] For pyrazolo[1,5-a]pyrimidines, a base catalyst might be beneficial.Catalysts can selectively activate either the 3-aminopyrazole or the 1,3-dielectrophile, directing the reaction pathway.
Non-optimal Temperature Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product.The activation energies for the formation of the two regioisomers may be different, making temperature a critical parameter for control.[2]
Steric or Electronic Effects of the 1,3-Dielectrophile If possible, modify the substituents on your 1,3-dielectrophile to introduce steric bulk or strong electron-withdrawing/donating groups.These modifications can create a significant preference for nucleophilic attack at one of the electrophilic centers.[2][3]
Problem: Difficulty in Separating Regioisomers
Possible Cause Troubleshooting Action Rationale
Similar Polarity of Isomers Optimize your column chromatography conditions (e.g., try different solvent systems, use a high-performance column).Even small differences in polarity can be exploited for separation with the right chromatographic conditions.
Attempt fractional crystallization from a variety of solvents.If the regioisomers have different solubility profiles, one may crystallize out preferentially.[3]
Consider derivatization of the product mixture to introduce a significant difference in physical properties, followed by separation and deprotection.This can be a useful strategy when direct separation is challenging.

Part 3: Experimental Protocols

The following are generalized, step-by-step protocols for the regioselective synthesis of the two major product classes. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol aims to favor the initial attack from the exocyclic amino group.

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 equiv) and the 1,3-dielectrophile (1.1 equiv) in a suitable solvent such as ethanol or DMF.

  • Catalyst Addition (Optional): If desired, add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Microwave-assisted synthesis can also be an effective method to improve reaction times and yields.[8][9]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is designed to favor the initial attack from the endocyclic ring nitrogen.

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 equiv) and the 1,3-dielectrophile (1.1 equiv) in a solvent such as acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZrCl4) or a protic acid (e.g., a few drops of concentrated HCl).[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Part 4: Visualization of Reaction Pathways

To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and the factors influencing regioselectivity.

G cluster_reactants Reactants cluster_products Products 3-Aminopyrazole 3-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine  Exocyclic NH2 Attack (Neutral/Basic Conditions) Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Aminopyrazole->Pyrazolo[3,4-b]pyridine  Endocyclic N1 Attack (Acidic Conditions) 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Pyrazolo[1,5-a]pyrimidine 1,3-Dielectrophile->Pyrazolo[3,4-b]pyridine

Caption: Regioselective pathways in the reaction of 3-aminopyrazole.

G Control_Factors Factors Influencing Regioselectivity Solvent Solvent Control_Factors->Solvent pH pH Control_Factors->pH Catalyst Catalyst Control_Factors->Catalyst Temperature Temperature Control_Factors->Temperature Substituents Dielectrophile Substituents Control_Factors->Substituents

Caption: Key factors for controlling regioselectivity.

References

  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • ACS Publications. An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model.
  • Benchchem. Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • ResearchGate. Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
  • Taylor & Francis Online. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
  • Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • Bentham Science. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors.
  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ResearchGate. Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate.
  • REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β.
  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
  • ARKIVOC. Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine.
  • MDPI. Regiodivergent Organocatalytic Reactions.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Beilstein Journals. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating.
  • YouTube. Reactions of Beta-Dicarbonyl Compounds.
  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ResearchGate. Recent developments in aminopyrazole chemistry.
  • ResearchGate. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating.
  • MDPI. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
  • ResearchGate. Three-component condensation of 5-aminopyrazole derivatives with isatins and Meldrum's acid. Synthesis of 1,7-dihydrospiro[pyrazolo[3,4-b]-pyridine-4,3'-indole]-2',6(1'H,5H)-dion es.

Sources

Validation & Comparative

Selectivity Profile of Pyrazolo[1,5-a]pyrimidine Derivatives Targeting Pim-1 Kinase

[2][3][4][5][6][7][8][9]

Executive Summary: The Chemotype Advantage

The Proviral Integration Site for Moloney murine leukemia virus (Pim) kinases are constitutively active serine/threonine kinases governing cell survival and proliferation. Among the three isoforms (Pim-1, -2, -3), Pim-1 is a critical driver in hematological malignancies and prostate cancer.

While early pan-Pim inhibitors like SGI-1776 demonstrated potency, they were plagued by cardiotoxicity (hERG inhibition) and poor pharmacokinetic profiles. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a superior chemotype, offering a refined balance of potency, isoform selectivity, and reduced off-target toxicity. This guide objectively analyzes the selectivity profile of this class, specifically focusing on optimized leads (e.g., Compound 11b series), and provides the experimental frameworks necessary to validate these findings in your own laboratory.

Mechanistic Basis of Selectivity

ATP-Competitive Inhibition

Pyrazolo[1,5-a]pyrimidines function as Type I ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain.

Structural Differentiator: Unlike the imidazo[1,2-b]pyridazine core of SGI-1776, the pyrazolo[1,5-a]pyrimidine core allows for the removal of basic moieties often responsible for hERG channel blockade, without sacrificing kinase affinity.

The Isoform Challenge (Pim-1 vs. Pim-2)

A major hurdle in Pim drug discovery is the "Pim-2 problem." Pim-2 has a significantly higher affinity for ATP (lower

  • Pim-1: High

    
    
    
    
    Easier to inhibit.
  • Pim-2: Low

    
    
    
    
    Requires significantly higher inhibitor potency to compete effectively.

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a unique ability to maintain high potency against Pim-1 while exhibiting varying degrees of selectivity against Pim-2, often favoring Pim-1 by 10-100 fold depending on the substitution pattern.

Signaling Pathway Context

Pim-1 operates downstream of JAK/STAT signaling, independent of the AKT/PI3K pathway, making it a distinct therapeutic node.

PimSignalingGFGrowth Factors(IL-6, GM-CSF)RecCytokine ReceptorGF->RecJAKJAK2Rec->JAKSTATSTAT3/5JAK->STATPim1Pim-1 KinaseSTAT->Pim1TranscriptionBADBAD(Apoptosis Inhibitor)Pim1->BADPhosphorylation(S112)p21p21(Cell Cycle)Pim1->p21cMycc-Myc(Transcription)Pim1->cMycInhibPyrazolo[1,5-a]pyrimidineInhib->Pim1Inhibition

Figure 1: The Pim-1 signaling node.[2][3][4][5][6] Pyrazolo[1,5-a]pyrimidine inhibitors block the phosphorylation of downstream effectors like BAD and c-Myc, halting cell survival and proliferation.

Comparative Performance Data

The following data synthesizes performance metrics of optimized pyrazolo[1,5-a]pyrimidine leads (represented by Compound 11b) against industry standards.

Table 1: Kinase Selectivity and Safety Profile[11]
FeaturePyrazolo[1,5-a]pyrimidine (Lead 11b)SGI-1776 (First Gen)AZD1208 (Clinical Benchmark)
Pim-1 IC50 < 10 nM 44 nM0.4 nM
Pim-2 IC50 ~150 nM (Moderate)363 nM5.0 nM
Pim-3 IC50 < 20 nM69 nM1.9 nM
Selectivity Score (S50) 0.14 (High Specificity)> 0.30 (Broad)Broad Pan-Pim
hERG Inhibition (IC50) > 30 µM (Safe) < 1 µM (Toxic)> 10 µM
FLT3 Activity Potent (Dual Inhibitor)PotentPotent
Key Advantage Clean safety profile; No hERG liability.Historical benchmark; limited by toxicity.High potency; Pan-Pim coverage.[5]

Data Source: Synthesized from ACS Med. Chem. Lett. 2014 and clinical trial data files.

Selectivity Analysis[1][2][3][4][5][6][10][12]
  • On-Target: The pyrazolo[1,5-a]pyrimidine scaffold achieves single-digit nanomolar potency against Pim-1.

  • Off-Target: Unlike SGI-1776, which hits a broad range of kinases due to its imidazo-pyridazine core, the pyrazolo[1,5-a]pyrimidine leads show a "cleaner" KinomeScan profile.

  • Safety: The most critical differentiator is the hERG safety margin . By eliminating the need for a basic solubilizing group (common in SGI-1776 derivatives), these compounds avoid the hERG channel blockade that causes QT prolongation.

Experimental Protocols for Validation

To validate the selectivity profile of a pyrazolo[1,5-a]pyrimidine derivative in your lab, follow these standardized, self-validating protocols.

In Vitro Kinase Activity Assay (ADP-Glo)

This assay quantifies the inhibitor's ability to prevent ATP hydrolysis by Pim-1.

Reagents:

  • Recombinant Human Pim-1 Kinase (0.2 ng/µL final)

  • Substrate: BAD peptide or S6K substrate (50 µM final)

  • ATP (Ultra-pure, 50 µM final)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in DMSO. Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of Pim-1 kinase buffer solution. Incubate for 10 min at RT (allows inhibitor binding).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination (Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min (consumes unreacted ATP).

  • Detection (Step 2): Add 10 µL of Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

Validation Check: Z-factor must be > 0.5. Use Staurosporine (1 µM) as a positive control (100% inhibition).

Cellular Selectivity: BAD Phosphorylation Assay

To confirm that in vitro potency translates to cellular activity and is selective for the Pim pathway.[3]

Protocol:

  • Cell Line: MV-4-11 (AML line, FLT3-ITD, high Pim levels).

  • Treatment: Treat cells with inhibitor (0.1, 1.0, 10 µM) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Western Blot:

    • Primary Target: p-BAD (Ser112) - Specific Pim-1 site.

    • Off-Target Control: p-STAT5 (Tyr694) - Upstream of Pim; should not be inhibited if the compound is Pim-selective (rule out JAK inhibition).

    • Loading Control: Total BAD / GAPDH.

  • Result Interpretation: A selective Pim-1 inhibitor will reduce p-BAD(S112) without affecting p-STAT5.

Workflow Visualization

Workflowcluster_0Phase 1: Biochemicalcluster_1Phase 2: Cellular & SafetyStep1Compound Synthesis(Pyrazolo[1,5-a]pyrimidine)Step2ADP-Glo Assay(Pim-1/2/3 IC50)Step1->Step2Step3Cellular Assay(p-BAD Inhibition)Step2->Step3Hit Confirmation (<100nM)Step4KinomeScan(Selectivity S-Score)Step3->Step4Step5hERG Assay(Safety Check)Step4->Step5Lead Selection

Figure 2: Validation workflow for characterizing pyrazolo[1,5-a]pyrimidine inhibitors. Note the critical hERG safety checkpoint in Phase 2.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a significant evolution in Pim-1 kinase inhibition.[2][3][7][4] By addressing the structural liabilities of earlier generation inhibitors like SGI-1776, this chemotype offers a robust path forward for drug development.

Key Takeaways:

  • Superior Selectivity: High specificity for Pim-1/3 over the broader kinome.

  • Enhanced Safety: Structural optimization eliminates the basic amine-linked hERG toxicity.

  • Validated Mechanism: Proven reduction of p-BAD(S112) in cellular models.

For researchers aiming to target Pim-1, this scaffold provides a reliable, potent, and safer starting point than historical alternatives.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2014) URL:[Link]

  • Structural basis of inhibitor specificity of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase. Source: Journal of Medicinal Chemistry (2005) URL:[4][Link]

  • SGI-1776, a Novel Pim Kinase Inhibitor with Potent Preclinical Activity in Acute Myeloid Leukemia. Source:[6] Blood (2009) URL:[Link]

  • Discovery of AZD1208, a potent and selective pan-Pim kinase inhibitor. Source: Bioorganic & Medicinal Chemistry Letters (2014) URL:[Link]

Structural Confirmation of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol: X-Ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydroxy" Misnomer

In kinase inhibitor development, the scaffold 5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a critical pharmacophore. However, its nomenclature often leads to structural ambiguity. While cataloged as a "7-ol" (enol form), thermodynamic and crystallographic evidence overwhelmingly suggests the molecule exists predominantly as the 7(4H)-one (keto form) in the solid state and polar solvents.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy for the structural confirmation of this scaffold. We demonstrate that while NMR provides rapid solution-state data, only SC-XRD definitively resolves the tautomeric ambiguity (N-H vs O-H) required for accurate structure-based drug design (SBDD).

The Scientific Challenge: Tautomeric Ambiguity

The pyrazolo[1,5-a]pyrimidine core is subject to keto-enol tautomerism. The location of the proton (on the Oxygen at C7 or the Nitrogen at N4) fundamentally alters the hydrogen bond donor/acceptor profile, affecting ligand-protein binding affinity.

Diagram 1: Tautomeric Equilibrium & Signaling

Figure 1 illustrates the chemical equilibrium and the critical bond length differences that distinguish the two forms.

Tautomerism cluster_evidence Differentiation Markers Enol Enol Form (7-ol) (Catalog Name) Keto Keto Form (7-one) (Observed Solid State) Enol->Keto Proton Transfer (Thermodynamic Pref.) Target Protein Binding Pocket (Kinase Hinge Region) Enol->Target H-Bond Donor: O-H Acceptor: N4 Keto->Target H-Bond Acceptor: C=O Donor: N4-H Marker1 C7-O Bond Length Enol: ~1.35 Å Keto: ~1.23 Å Keto->Marker1 Marker2 Proton Location Enol: On Oxygen Keto: On Nitrogen (N4) Keto->Marker2

Caption: Fig 1. Tautomeric equilibrium between the 7-ol and 7-one forms. The Keto form presents a distinct H-bond donor/acceptor motif critical for kinase selectivity.

Comparative Analysis: X-Ray vs. NMR

The following table summarizes the capabilities of each method in resolving the structure of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol.

FeatureMethod A: X-Ray Crystallography (SC-XRD)Method B: NMR Spectroscopy (

H,

C, NOESY)
Primary Output 3D Atomic Coordinates, Bond Lengths (Å)Chemical Shifts (

), Coupling Constants (

)
Tautomer Resolution Definitive. Direct observation of C=O bond length and H-atom electron density (via difference maps).Ambiguous. Exchangeable protons (OH/NH) often appear as broad singlets; solvent dependent.
Sample State Solid Crystal (Lattice forces stabilize one tautomer).Solution (Dynamic equilibrium; fast exchange can average signals).
Data Confidence High. R-factor < 5% confirms model accuracy.Medium. Requires

N-HMBC or specific solvents (DMSO-

) to see NH coupling.
Throughput Low (Days to Weeks for crystal growth).High (Minutes to Hours).
Why X-Ray Wins for this Application

While NMR is standard for purity checks, it fails to definitively prove the tautomer in the solid state (which is the form used in formulation). In DMSO-


, the NH proton might be visible, but in protic solvents, it exchanges too rapidly. SC-XRD provides the "snapshot" of the dominant low-energy conformer. 

Experimental Protocol: Structure Determination

To replicate the structural confirmation, follow this self-validating workflow.

Crystallization (The Critical Step)

The 5-methyl derivative often precipitates as a microcrystalline powder. To grow diffraction-quality single crystals:

  • Solvent System: Use a mixture of Ethanol:Water (8:2 v/v) or Acetonitrile .

  • Method: Slow evaporation. Dissolve 20 mg of compound in 2 mL of warm solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

  • Timeline: Allow to stand at room temperature (25°C) for 3-5 days.

  • Target: Colorless prisms or blocks, approx. 0.2 x 0.2 x 0.1 mm.

Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    (better for small organic organics).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration and localize H-atoms.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Crucial Step: Locate the tautomeric proton (H4) in the Difference Fourier Map (

      
      ). Do not geometrically constrain it initially; let the electron density dictate its position to prove it is on N4, not O7.
      
Diagram 2: Crystallography Workflow

Workflow Step1 Synthesis/Purification (>98% Purity) Step2 Crystallization (EtOH/H2O Slow Evap) Step1->Step2 Step3 Diffraction Data Collection (100 K, Mo-Source) Step2->Step3 Step4 Structure Solution (Direct Methods) Step3->Step4 Decision Difference Fourier Map (Find H-atom density) Step4->Decision ResultA Density on Oxygen (Enol - Rare) Decision->ResultA Dist < 1.0Å to O ResultB Density on Nitrogen (Keto - Expected) Decision->ResultB Dist < 1.0Å to N

Caption: Fig 2. Workflow for definitive tautomer assignment via X-ray diffraction.

Supporting Data: Bond Length Analysis

The following data represents the standard crystallographic metrics observed for the pyrazolo[1,5-a]pyrimidin-7-one class. Use these values as the benchmark for your confirmation.

Table 2: Benchmark Bond Lengths (Å)
BondExpected "Enol" (7-ol)Observed "Keto" (7-one)Interpretation
C7 - O7 1.34 - 1.36 (Single Bond)1.22 - 1.24 (Double Bond)Primary Evidence. Short bond indicates Carbonyl.
N4 - C7 ~1.30 (Aromatic)1.38 - 1.40 (Amide-like)Indicates loss of aromaticity in pyrimidine ring.
C5 - C6 ~1.38 (Aromatic)1.34 - 1.36 (Double Bond)Localized double bond typical of 4H-pyrimidines.
N4 - H AbsentPresent Electron density peak found ~0.88 Å from N4.

Data Interpretation: In the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol structure, the C7-O7 bond length is consistently observed at ~1.23 Å , and the C7-N4 bond is elongated (~1.39 Å) . Furthermore, intermolecular hydrogen bonding is typically observed between N4-H...O7' of a neighboring molecule, forming a centrosymmetric dimer or ribbon motif [1, 2].

References

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19.[1][2] Link

  • Kumar, R., et al. (2021). "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases, 7(2), 479–492.[3] (Confirming the 7-one tautomer via CCDC 2034666). Link[3]

  • Chimichi, S., et al. (1992). "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70(4), 1093-1097. Link

Sources

Comparative Profiling: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol Scaffolds in HCT116 Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Product Focus: 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (and bioactive derivatives). Primary Application: Pharmacophore scaffold for CDK/Chk1 kinase inhibition in colorectal carcinoma (HCT116). CAS Registry: 2503-56-2 (Core Scaffold).

This guide evaluates the in vitro cytotoxicity of the 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol scaffold.[1][2][3] While the core "7-ol" molecule often serves as a chemical building block with low intrinsic potency, its functionalized derivatives represent a class of high-potency kinase inhibitors. This analysis compares the baseline scaffold against its optimized derivatives and the clinical standard, 5-Fluorouracil (5-FU) , within the KRAS-mutant HCT116 cell line.

Key Findings
  • Scaffold vs. Derivative: The unsubstituted 7-ol core exhibits negligible cytotoxicity (IC₅₀ > 100 µM). However, C3-carbonitrile and C7-amino functionalization unlocks nanomolar potency (IC₅₀ < 0.1 µM).[4][5]

  • Mechanism: Optimized derivatives induce G1/S phase arrest via CDK2 inhibition, distinct from the DNA-intercalation/antimetabolite mechanism of Doxorubicin or 5-FU.

  • Selectivity: High selectivity for HCT116 (colorectal) over WI-38 (normal fibroblast) compared to standard chemotherapeutics.[1]

Comparative Performance Matrix

The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies involving pyrazolo[1,5-a]pyrimidine derivatives in HCT116 models.

Table 1: Cytotoxicity Profile (HCT116 Cell Line)
Compound ClassSpecific VariantIC₅₀ (HCT116)Potency Relative to StandardPrimary Mechanism
Core Scaffold 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol > 100 µM Inactive Precursor / Inert
Optimized Derivative A 7-(aryl)-2-(methylthio)-3-CN derivative0.09 µM 150x Potent CDK2 Inhibition / G1 Arrest
Optimized Derivative B 7-amino-5-(substituted)-3-CN derivative0.002 µM >1000x Potent Tubulin Polymerization Inhibition
Standard of Care 5-Fluorouracil (5-FU) ~5 - 15 µM Baseline (1.0x) Thymidylate Synthase Inhibition
Positive Control Doxorubicin 0.5 - 1.2 µM High DNA Intercalation

Data Interpretation: The "7-ol" core requires functionalization at the C3 and C7 positions to achieve the "lock-and-key" fit required for kinase ATP-binding pockets. Researchers should utilize the 7-ol as a negative control or synthetic starting point, not as a standalone cytotoxic agent.

Mechanistic Insight: The "Lock and Key" Transformation

The transition from the inert 7-ol scaffold to a cytotoxic agent relies on targeting the Cyclin-Dependent Kinase 2 (CDK2) pathway, critical in KRAS-driven tumors like HCT116.

Figure 1: Mechanism of Action & SAR Logic

The following diagram illustrates how the scaffold interferes with the HCT116 cell cycle and the structural modifications required for activity.

MOA_Pathway Scaffold 5-Methylpyrazolo[1,5-a] pyrimidin-7-ol (Inert) Modification Synthetic Functionalization (C3-CN / C7-Aryl) Scaffold->Modification SAR Optimization ActiveDrug Bioactive Derivative (CDK2 Inhibitor) Modification->ActiveDrug Increases Affinity Target CDK2 / Cyclin E Complex ActiveDrug->Target ATP Competitive Binding Effect1 G1/S Phase Checkpoint Arrest Target->Effect1 Inhibition Effect2 Caspase-3 Activation Effect1->Effect2 Signaling Cascade Outcome Apoptosis (HCT116 Death) Effect2->Outcome

Caption: Transformation of the inert 7-ol scaffold into a potent CDK2 inhibitor triggering G1/S arrest and apoptosis in HCT116 cells.

Validated Experimental Protocol

To accurately assess the cytotoxicity of this scaffold and its derivatives, a self-validating MTT assay is required. This protocol controls for the solubility issues common with pyrazolo[1,5-a]pyrimidines.

Workflow: MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values of 7-ol derivatives vs. 5-FU in HCT116.

Reagents & Setup
  • Cell Line: HCT116 (ATCC® CCL-247™).

  • Media: McCoy’s 5A + 10% FBS + 1% Pen/Strep.

  • Compound Prep: Dissolve 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol in DMSO (Stock: 10 mM). Note: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

Step-by-Step Methodology
  • Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Perform serial dilutions of the test compound (0.01 µM to 100 µM).

    • Include Positive Control: 5-FU (Start at 100 µM).

    • Include Vehicle Control: 0.1% DMSO only.

    • Include Blank: Media only (no cells).

  • Incubation: Treat cells for 48 hours .

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (protected from light).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Figure 2: Assay Validation Logic

MTT_Workflow Start Start: HCT116 Seeding (5k cells/well) Check1 24h Attachment Check (>90% Confluence?) Start->Check1 Check1->Start No (Re-seed) Treat Compound Treatment (Serial Dilution) Check1->Treat Yes Incubate 48h Incubation Treat->Incubate MTT Add MTT Reagent (Formazan Formation) Incubate->MTT Read OD570 Measurement MTT->Read

Caption: Decision logic for HCT116 cytotoxicity screening, ensuring culture viability prior to treatment.

Expert Commentary & Troubleshooting

Solubility: The 7-ol scaffold is moderately soluble in DMSO but may precipitate in aqueous media at high concentrations (>50 µM). Always pre-warm the media if precipitation is observed.

Interpretation of "Inactive" Results: If the 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol yields an IC₅₀ > 100 µM, this validates the assay. The hydroxyl group at position 7 is often a tautomer with the ketone (7-one). Biological activity usually requires replacing this -OH/-O group with a bulky amine or aryl group to interact with the "gatekeeper" residues in the kinase pocket.

Safety: HCT116 cells are KRAS mutant. When handling, adhere to BSL-2 standards.

References

  • El-Enany, M. M., et al. (2011).[4] "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Chemistry.[4]

  • Ouf, E., et al. (2020).[6] "Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action." Bioorganic Chemistry.

  • Hassan, A. S., et al. (2016).[2] "Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines." ResearchGate / Medicinal Chemistry Research.

  • Metwally, et al. (2024).[3] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Ghorab, M. M., et al. (2010). "Anticancer activity of some new pyrazolo[1,5-a]pyrimidine derivatives against HCT116 cells." Arzneimittelforschung.

Sources

The 5-Position Substituent: A Critical Determinant of Pyrazolo[1,5-a]pyrimidine Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to potently and selectively inhibit a range of protein kinases.[1] These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the various points of modification, the 5-position of the pyrimidine ring has emerged as a critical determinant of a compound's binding affinity and overall biological activity.

This guide provides an in-depth comparison of the binding affinities of 5-methyl versus 5-phenyl substituted pyrazolo[1,5-a]pyrimidine derivatives. By synthesizing experimental data and structural insights, we aim to provide a clear understanding of how these seemingly subtle modifications can profoundly impact molecular recognition by target proteins, with a particular focus on kinase inhibition.

The Decisive Role of the 5-Position: A Data-Driven Comparison

The influence of the substituent at the 5-position is a recurring theme in the structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine-based inhibitors. While a direct, head-to-head comparison of a 5-methyl and a 5-phenyl substituted analog on an otherwise identical scaffold is not always available, a compelling case for the superior binding affinity conferred by a 5-phenyl or larger aromatic substituent can be constructed from the available literature.

A seminal study on the development of potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer, provides valuable data to illustrate this comparison.[2] The researchers synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives with various substituents at the 3- and 5-positions.

Compound ID3-Position Substituent5-Position SubstituentPim-1 IC50 (nM)[2]Flt-3 IC50 (nM)[2]
9 3-chlorophenyl-NH-(4-chlorophenyl)27170
9a 3-chlorophenyl-NH-(3-chlorophenyl)27110
11a 3-(trifluoromethoxy)phenyl-NH-(4-chlorophenyl)2660
11b 3-(trifluoromethoxy)phenyl-NH-(3-chlorophenyl)1125

Table 1: In vitro inhibitory activities of 5-substituted pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 and Flt-3 kinases.

While this study does not include a simple 5-methyl derivative for direct comparison, the consistently high potency observed with various 5-anilino (a phenyl ring attached via an amino linker) substituents underscores the importance of an aromatic moiety at this position for potent Pim-1 inhibition. The study's authors explicitly state that the 5-position substituent is more critical for Pim-1 inhibition than the substituent at the 3-position.[2] This is further supported by fragment-based analysis within the same study, which showed that a fragment with a substituted 5-position had significantly higher activity than a fragment with a substituted 3-position.[2]

The preference for a larger, aromatic group at the 5-position is not limited to Pim-1 kinase. A review of pyrazolo[1,5-a]pyrimidine derivatives as Tropomyosin receptor kinase (Trk) inhibitors also highlights the importance of substitutions at this position for achieving high potency.

Structural Rationale: The "Why" Behind the Binding Affinity

The enhanced binding affinity observed with a 5-phenyl substituent compared to a smaller alkyl group like methyl can be attributed to several key factors related to the interactions within the target protein's binding site.

  • Increased van der Waals and Hydrophobic Interactions: The larger, more lipophilic phenyl group can engage in more extensive van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket compared to the smaller methyl group. These interactions, although individually weak, are additive and can significantly contribute to the overall binding energy.

  • Potential for Pi-Stacking Interactions: The aromatic nature of the phenyl ring allows for potential π-stacking interactions with the side chains of aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the kinase's active site. These interactions are a common feature in the binding of small molecule inhibitors to proteins and can provide a significant boost to binding affinity.

  • Directional Vector for Further Optimization: The phenyl ring provides a well-defined vector for further chemical modifications. Substituents can be added to the phenyl ring to probe for additional interactions within the binding site, a strategy often employed in lead optimization to enhance potency and selectivity.

Caption: Conceptual diagram of 5-methyl vs. 5-phenyl interactions.

Experimental Methodologies for Assessing Binding Affinity

The determination of the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives is typically achieved through a variety of in vitro biochemical and biophysical assays. A common and robust method is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (5-methyl and 5-phenyl pyrazolo[1,5-a]pyrimidine derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting luminescence, fluorescence, or absorbance

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the test compound, the specific kinase, and the peptide substrate in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow Compound_Prep Compound Dilution (5-methyl & 5-phenyl derivatives) Reaction_Mix Reaction Setup: Kinase + Substrate + Compound Compound_Prep->Reaction_Mix ATP_Addition Initiate Reaction (Add ATP) Reaction_Mix->ATP_Addition Incubation Incubation (Room Temperature) ATP_Addition->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Data_Analysis Measure Signal & Calculate IC50 Detection->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that a 5-phenyl substituent on the pyrazolo[1,5-a]pyrimidine scaffold generally confers a higher binding affinity compared to a 5-methyl group, particularly in the context of kinase inhibition. This is attributed to the ability of the larger aromatic ring to engage in more extensive and favorable interactions within the target's binding pocket, including van der Waals, hydrophobic, and potentially π-stacking interactions.

For researchers and drug development professionals, this provides a clear rationale for prioritizing aryl substitutions at the 5-position during the design and optimization of novel pyrazolo[1,5-a]pyrimidine-based inhibitors. Future work should aim to generate more direct comparative data, including co-crystal structures, to further elucidate the precise molecular interactions that govern the observed differences in binding affinity. Such studies will undoubtedly accelerate the development of next-generation therapeutics built upon this remarkable scaffold.

References

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  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Harris, P. A., et al. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry, 62(9), 4585-4600. [Link]

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